molecular formula C15H20N2O2 B069652 1-Boc-tryptamine CAS No. 167015-84-1

1-Boc-tryptamine

Cat. No.: B069652
CAS No.: 167015-84-1
M. Wt: 260.33 g/mol
InChI Key: MOJFEUODIYFJEI-UHFFFAOYSA-N
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Description

1-Boc-tryptamine is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of β,β-Difluorotryptamines :

    • Research explored the synthesis of tryptamines disubstituted at the β-position with fluorine, including the use of N-Boc-3-azidoacetyl indoles, to study the biological activities of neuroactive amines influenced by fluorine substitution (Deng, Nam, Fan, & Kirk, 2003).
  • New Synthetic Technologies for Heterocycles and Tryptamines :

  • Solvent-Free, Uncatalyzed Asymmetric "Ene" Reactions :

    • This research presents a novel approach to synthesizing α-trifluoromethylated tryptamines, employing Boc-protected 3-methyleneindolines and exploring their potential for further regio- and stereoselective elaboration (Mazzeo et al., 2017).
  • The Hallucinogenic World of Tryptamines An Updated Review

    :

    • This review highlights tryptamines as a broad class of classical hallucinogens, discussing their historical background, prevalence, chemistry, and physiological effects on humans and animals (Araújo et al., 2015).
  • Use of Novel Haptens in the Production of Antibodies for the Detection of Tryptamines :

    • The study focuses on synthesizing novel haptens derived from tryptamine-based drugs for the development of immunochemical assay kits, thereby simplifying the detection of tryptamines in body fluids (Maryška et al., 2018).
  • Tryptamine as a Green Iron Corrosion Inhibitor :

    • Research conducted on the use of tryptamine as an effective inhibitor of ARMCO iron corrosion in deaerated sulfuric acid, exploring its potential as a corrosion inhibitor at various temperatures and concentrations (Moretti, Guidi, & Grion, 2004).
  • Facile in Vitro Biocatalytic Production of Diverse Tryptamines :

    • The study introduces a biocatalytic method to synthesize tryptamine analogues, highlighting the efficiency of a specific tryptophan decarboxylase in producing various tryptamine analogues (McDonald, Perkins, & Buller, 2019).

Mechanism of Action

    Target of Action

    • The primary target of 1-Boc-tryptamine is likely the serotonin receptor , specifically the 5-HT4 receptor . Upon binding, the activated 5-HT4 receptor undergoes a conformational change, allowing its Gs alpha subunit to exchange GDP for GTP. This activation leads to downstream signaling events .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Tryptamines are naturally occurring compounds, which can derive from the amino acid tryptophan by several biosynthetic pathways . The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration .

Biochemical Analysis

Biochemical Properties

1-Boc-tryptamine, like its parent compound tryptamine, is believed to interact with various enzymes, proteins, and other biomolecules. It is primarily an agonist of the 5-HT2A receptor The interaction of this compound with these biomolecules can influence various biochemical reactions

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is likely involved in metabolic pathways related to its parent compound, tryptamine

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8-9,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJFEUODIYFJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363691
Record name 1-Boc-tryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167015-84-1
Record name 1-Boc-tryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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